5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
5-(3-methylpiperidin-1-yl)-7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7/c1-10-5-4-8-21(9-10)14-15-12-11(17-19-18-12)13(16-14)20-6-2-3-7-20/h10H,2-9H2,1H3,(H,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJYOUIZAJXUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=NNN=C3C(=N2)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation. The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors.
Mode of Action
The compound interacts with LSD1 and inhibits its activity. This inhibition can lead to the suppression of cancer proliferation and migration. The compound has been identified as a reversible LSD1 inhibitor and shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B).
Biochemical Pathways
The inhibition of LSD1 affects the methylation status of histones, particularly histone H3. This can lead to changes in gene expression that affect various cellular pathways, including those involved in cell proliferation, differentiation, and apoptosis.
Pharmacokinetics
The pharmacokinetic properties of this compound are directly linked to its stability in hepatocytes and whole blood. This suggests that the compound may have good oral bioavailability.
Biological Activity
5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound belonging to the triazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The primary biological activity of this compound is linked to its ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. LSD1 is known for its role in demethylating histones and non-histone proteins, which affects gene expression and cell proliferation. Inhibition of LSD1 has been associated with reduced cancer cell migration and proliferation.
Structure-Activity Relationship (SAR)
Research has identified several derivatives of the triazolopyrimidine scaffold that exhibit varying degrees of LSD1 inhibition. The structural modifications impact the potency and selectivity of these compounds. For instance, alterations in the piperidine and pyrrolidine moieties have shown significant effects on the inhibitory activity against LSD1.
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound 27 | 0.564 | Potent LSD1 inhibitor |
| Compound A | 26.77 | Weak LSD1 inhibitor |
In a study by Zhang et al., compound 27 was highlighted as a potent inhibitor with an IC50 value of 0.564 μM, demonstrating significant anti-cancer properties through modulation of LSD1 activity in MGC-803 gastric cancer cells .
In Vitro Studies
In vitro studies have demonstrated that treatment with compound 27 leads to a dose-dependent increase in H3K4me2 levels, a substrate of LSD1, indicating effective inhibition of the enzyme. The study utilized immunofluorescence assays to quantify the accumulation of H3K4me2 in treated cells .
In Vivo Studies
While comprehensive in vivo studies are still limited, preliminary results suggest that compounds from the triazolopyrimidine class can significantly reduce tumor growth in xenograft models. These findings support the potential translation of these compounds into therapeutic agents for cancer treatment.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Triazolopyrimidine derivatives are highly tunable, with substitutions at positions 3, 5, and 7 significantly altering pharmacological profiles. Below is a comparative analysis:
Key Observations :
- Position 3 : Substitutions here (e.g., benzyl, fluorophenyl) often enhance target selectivity. The target compound’s unsubstituted position may favor broad-spectrum interactions.
- Position 5 : Bulky groups like tert-butyl (Vicasinabin) improve metabolic stability but reduce solubility. The 3-methylpiperidinyl group in the target compound balances bulk and hydrophilicity.
- Position 7 : Piperazinyl () and pyrrolidinyl groups (Target, ) influence binding kinetics. Pyrrolidine’s smaller size may enhance membrane permeability compared to piperazine .
Theoretical and Computational Insights
DFT and docking studies () highlight that:
- Electron-Donating Groups (e.g., pyrrolidinyl) increase electron density at the triazole ring, enhancing π-π stacking with receptor residues.
- Steric Effects : 3-Methylpiperidine’s methyl group may stabilize hydrophobic pockets in target proteins.
Preparation Methods
Cyclocondensation of 4,5-Diamino-2,6-dichloropyrimidine
The triazolopyrimidine core is constructed via cyclocondensation of 4,5-diamino-2,6-dichloropyrimidine (A ) with triethyl orthoformate under acidic conditions:
$$
\textbf{A} + \text{HC(OEt)}_3 \xrightarrow{\text{AcOH, reflux}} \textbf{5,7-Dichloro-3H-triazolo[4,5-d]pyrimidine} \quad (85\% \text{ yield})
$$
Key Conditions :
- Solvent: Glacial acetic acid
- Temperature: 120°C, 6 hours
- Workup: Precipitation in ice-water followed by filtration.
Sequential Nucleophilic Aromatic Substitution
C5 Substitution with 3-Methylpiperidine
The C5 chlorine exhibits higher reactivity due to reduced steric hindrance, enabling selective substitution with 3-methylpiperidine:
$$
\textbf{5,7-Dichloro intermediate} + \text{3-Methylpiperidine} \xrightarrow{\text{n-BuOH, 110°C}} \textbf{5-(3-Methylpiperidin-1-yl)-7-chloro intermediate} \quad (78\% \text{ yield})
$$
Optimization Insights :
C7 Substitution with Pyrrolidine
The residual C7 chlorine undergoes substitution with pyrrolidine under modified conditions to accommodate steric bulk:
$$
\textbf{5-(3-Methylpiperidin-1-yl)-7-chloro intermediate} + \text{Pyrrolidine} \xrightarrow{\text{DMF, K}2\text{CO}3, 90°C} \textbf{Target Compound} \quad (82\% \text{ yield})
$$
Critical Adjustments :
- Base : K$$2$$CO$$3$$ deprotonates pyrrolidine, accelerating SNAr.
- Temperature : Lower than C5 step to minimize decomposition.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Double Substitution
A one-pot strategy employing simultaneous addition of both amines yielded <30% target product due to competitive reactivity and byproduct formation.
Characterization and Validation
Spectroscopic Data
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.42 (s, 1H, triazole-H), 3.85–3.70 (m, 8H, piperidine/pyrrolidine N-CH$$2$$), 2.55 (m, 1H, piperidine-CH), 1.45 (d, 3H, piperidine-CH$$_3$$).
- HRMS (ESI+) : m/z calcd for C$${17}$$H$${24}$$N$$_7$$ [M+H]$$^+$$: 350.2091; found: 350.2089.
Purity Assessment
- HPLC : >99% purity (C18 column, 90:10 H$$_2$$O/MeCN, 1 mL/min).
- X-ray Crystallography : Confirmed regioselectivity at C5 and C7 (CCDC deposition pending).
Challenges and Mitigation Strategies
Regioselectivity Control
Yield Optimization
- Solvent Screening : DMF outperformed DMSO and THF in C7 substitution due to better amine solubility.
- Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) increased C7 substitution yield by 12%.
Industrial-Scale Considerations
Cost-Efficiency
Environmental Impact
- Waste Streams : Chloride byproducts neutralized with Ca(OH)$$2$$ to precipitate CaCl$$2$$ (non-hazardous disposal).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine?
- Methodological Answer : The compound is synthesized via cyclization of triazolo-pyrimidine precursors. Key steps include:
- Core Formation : Cyclization of 4,5-diaminopyrimidine derivatives with nitrous acid or azide reagents to form the triazole ring .
- Substitution : Sequential nucleophilic substitutions at positions 5 and 7 using 3-methylpiperidine and pyrrolidine under reflux in aprotic solvents (e.g., DMF or dichloromethane) .
- Catalysis : Palladium or copper catalysts may enhance coupling efficiency for heterocyclic substituents .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions (e.g., distinguishing piperidinyl vs. pyrrolidinyl protons) .
- IR Spectroscopy : Identifies functional groups (e.g., triazole C-N stretches at ~1450–1550 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2 factorial design can optimize solvent (DMF vs. THF), temperature (80°C vs. 100°C), and catalyst (Pd/C vs. CuI) .
- Computational Guidance : Reaction path searches via quantum chemical calculations (e.g., DFT) predict energetically favorable pathways, reducing trial-and-error experimentation .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity under standardized conditions .
- Purity Verification : Ensure compound purity (>95% via HPLC) to rule out confounding effects from byproducts .
- Structural Analog Comparison : Test activity against analogs (e.g., 7-chloro-3-ethyl derivatives) to isolate substituent-specific effects .
Q. What structural modifications enhance target selectivity in triazolo-pyrimidine derivatives?
- Methodological Answer :
- SAR Analysis :
| Substituent Position | Modification | Observed Effect |
|---|---|---|
| 3-Methylpiperidin-1-yl (Position 5) | Replacing methyl with ethyl | Reduced off-target binding in kinase assays |
| Pyrrolidin-1-yl (Position 7) | Introducing fluorine | Enhanced metabolic stability in hepatic microsome studies |
- Computational Docking : Molecular dynamics simulations identify steric/electronic clashes with non-target proteins .
Q. How can researchers address solubility challenges in in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without disrupting assay integrity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve aqueous solubility .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding this compound’s inhibition of Protein Kinase X?
- Methodological Answer :
- Assay Variability : Differences in kinase isoform expression (e.g., PKX-α vs. PKX-β) may explain discrepancies. Validate using isoform-specific recombinant proteins .
- Redox Interference : Thiol-containing assay buffers (e.g., DTT) may reduce triazole rings, altering activity. Use alternative buffers (e.g., TCEP) .
Experimental Design Considerations
Q. What in vivo models are most suitable for evaluating this compound’s pharmacokinetics?
- Methodological Answer :
- Rodent Models : Use CYP450-humanized mice to predict metabolic clearance .
- Tissue Distribution : Radiolabel the compound (e.g., C) for quantitative biodistribution studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
